N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
This compound is a hybrid structure incorporating a benzofuran moiety linked via a piperidine scaffold to a sulfonamide-substituted pyrazole ring. Its design likely aims to exploit the pharmacophoric features of benzofuran (aromatic stacking and metabolic stability) and sulfonamide (hydrogen-bonding and target engagement) groups.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-14-20(15(2)24(3)23-14)30(27,28)22-13-16-8-10-25(11-9-16)21(26)19-12-17-6-4-5-7-18(17)29-19/h4-7,12,16,22H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXYGRMEPOVSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Benzofuran Moiety : Known for its involvement in various biological activities.
- Piperidine Ring : Often associated with neuroactive compounds.
- Pyrazole and Sulfonamide Groups : Contribute to the compound's pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 392.49 g/mol.
Antimicrobial and Antifungal Properties
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial effects. In studies involving related pyrazole compounds, significant antimicrobial activity has been observed against various bacterial strains such as E. coli and Staphylococcus aureus . The presence of the sulfonamide group in this compound may enhance its antibacterial efficacy.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been reported to exhibit antiproliferative activity against several cancer cell lines . For instance, studies show that modifications in the pyrazole framework can lead to increased cytotoxicity against cancer cells. The benzofuran and piperidine components may further contribute to its effectiveness by interacting with specific cellular pathways involved in tumor growth.
Neuropharmacological Effects
Given the piperidine ring's association with neuroactive compounds, this compound may exhibit neuropharmacological effects. Compounds with similar structures have been investigated for their roles in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Derivative : Benzofuran is reacted with appropriate reagents to form the benzofuran-carbonyl derivative.
- Piperidine Reaction : Piperidine is coupled with the benzofuran derivative to form the piperidinyl intermediate.
- Pyrazole Formation : The pyrazole moiety is introduced through cyclization reactions involving hydrazine derivatives.
- Sulfonamide Group Addition : Finally, the sulfonamide group is incorporated to yield the final product.
Case Studies and Research Findings
Scientific Research Applications
Lead Compound for Drug Development
The compound serves as a promising lead for the development of new drugs targeting neurological disorders. Its structural characteristics allow for interactions with various biological targets, making it an interesting candidate for further exploration in drug design and development .
Synthetic Pathways
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates such as benzofuran-2-carbonyl chloride and piperidine derivatives. The final product is obtained through coupling reactions that facilitate the integration of functional groups essential for biological activity.
Broad-Spectrum Efficacy
Research indicates that derivatives of pyrazole compounds, including N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, exhibit significant antimicrobial properties against a range of bacteria and fungi. These compounds have shown effectiveness against strains resistant to conventional antibiotics, highlighting their potential in treating infections caused by multidrug-resistant organisms .
Case Studies
Several studies have reported the synthesis and testing of related pyrazole derivatives for their antimicrobial activities. For example, compounds featuring similar structural motifs have been evaluated against various pathogens, demonstrating promising results in inhibiting bacterial growth and fungal proliferation .
Antiproliferative Activity
Recent investigations into the antiproliferative effects of pyrazole derivatives have revealed their potential as anticancer agents. This compound has been tested for its ability to inhibit cancer cell proliferation without exhibiting cytotoxicity to normal cells. This selective activity is crucial for developing safer cancer therapies .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Lead compound for neurological drug development | Potential interactions with biological targets |
| Antimicrobial Activity | Broad-spectrum efficacy against bacteria and fungi | Effective against multidrug-resistant strains |
| Anticancer Research | Antiproliferative activity without cytotoxicity | Selective inhibition of cancer cell growth |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a synthesis of relevant comparisons based on the available data:
Table 1: Structural and Functional Comparisons
Key Observations :
Sulfonamide Functionality: The target compound shares the sulfonamide group with and compounds, a feature critical for hydrogen bonding in enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .
Benzofuran vs. Chromen/Trifluoromethylphenyl :
- Benzofuran (target) and chromen () both possess fused aromatic systems, but benzofuran’s oxygen atom may improve metabolic stability compared to chromen’s ketone .
- Trifluoromethylphenyl groups () enhance lipophilicity and electron-withdrawing effects, whereas benzofuran offers π-π stacking without significant electronic modulation .
Piperidine/Piperazine Scaffolds: The target’s piperidine linker (vs.
Thermal and Spectral Data :
- ’s compound has a high melting point (211–214°C), suggesting strong crystalline packing, while the target’s trimethylpyrazole may lower melting points due to steric disruption .
Research Findings and Limitations
- Activity Gaps: No direct biological data (e.g., IC₅₀, Ki) are available for the target compound in the provided evidence. Comparisons rely on structural extrapolation.
- Synthetic Challenges : The benzofuran-piperidine-pyrazole linkage (target) may introduce synthetic complexity vs. ’s simpler pyridine-piperazine system .
- Patent Relevance : and highlight sulfonamide derivatives in patented kinase or GPCR modulators, suggesting the target compound could align with these therapeutic areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
